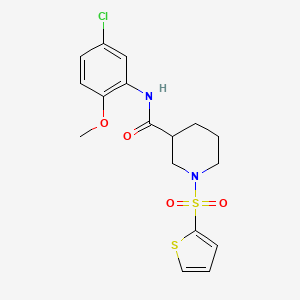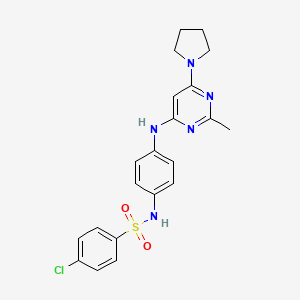![molecular formula C22H28N2O3S B11332768 1-[(3-methylbenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B11332768.png)
1-[(3-methylbenzyl)sulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic compound that belongs to the class of fentanyl analogs. These compounds are known for their potent analgesic properties and are often used in medical settings for pain management. The compound’s structure includes a piperidine ring, a phenylethyl group, and a methanesulfonyl group, which contribute to its unique pharmacological profile.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring and the introduction of the methanesulfonyl and phenylethyl groups. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is used to form carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance.
N-alkylation: This step introduces the phenylethyl group to the piperidine ring.
Sulfonylation: The methanesulfonyl group is introduced using reagents like methanesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: Common in the synthesis of analogs, substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different pharmacological profiles.
科学研究应用
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a reference compound in the study of fentanyl analogs and their synthesis.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as a potent analgesic in pain management.
作用机制
The compound exerts its effects primarily through its interaction with opioid receptors in the central nervous system. It binds to these receptors, mimicking the action of endogenous opioids, leading to analgesia and other pharmacological effects. The molecular targets include the mu-opioid receptor, and the pathways involved are related to pain modulation and neurotransmitter release .
相似化合物的比较
Similar Compounds
Fentanyl: A well-known synthetic opioid with a similar structure but different functional groups.
Sufentanil: Another potent opioid analgesic with a similar piperidine ring structure.
Remifentanil: Known for its rapid onset and short duration of action, differing in its ester functional group.
Uniqueness
1-[(3-METHYLPHENYL)METHANESULFONYL]-N-(2-PHENYLETHYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological profile. Its methanesulfonyl group, in particular, may influence its binding affinity and metabolic stability compared to other fentanyl analogs .
属性
分子式 |
C22H28N2O3S |
|---|---|
分子量 |
400.5 g/mol |
IUPAC 名称 |
1-[(3-methylphenyl)methylsulfonyl]-N-(2-phenylethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H28N2O3S/c1-18-6-5-9-20(16-18)17-28(26,27)24-14-11-21(12-15-24)22(25)23-13-10-19-7-3-2-4-8-19/h2-9,16,21H,10-15,17H2,1H3,(H,23,25) |
InChI 键 |
SVOGQZDQLWHRCN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332686.png)
![5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332692.png)
![Ethyl 4-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]piperazine-1-carboxylate](/img/structure/B11332701.png)
![1-{4-[7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}-2-phenoxyethanone](/img/structure/B11332702.png)
![2-methyl-N-(4-methylphenyl)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B11332706.png)
![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-4-ethoxybenzamide](/img/structure/B11332710.png)
![1-(4-ethoxyphenyl)-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11332730.png)
![Butyl 4-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11332731.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(3-methylphenyl)piperidine-4-carboxamide](/img/structure/B11332732.png)

![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332756.png)


![N-(biphenyl-2-yl)-1-[(2-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11332774.png)
